molecular formula C5H10O5 B1162225 Pectin CAS No. 9000-69-5

Pectin

Cat. No. B1162225
CAS RN: 9000-69-5
M. Wt: 150.13 g/mol
InChI Key:
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Description

Pectin is a structurally and functionally complex polysaccharide found in plant cell walls. It plays significant roles in plant growth, morphology, development, and defense. Beyond its biological functions, this compound is utilized for its gelling and stabilizing properties in various food and specialty products, benefiting human health and offering biomedical applications. Its structure includes a family of galacturonic acid-rich polysaccharides, such as homogalacturonan, rhamnogalacturonan I, and the substituted galacturonans rhamnogalacturonan II (RG-II) and xylogalacturonan (XGA) (Mohnen, 2008).

Synthesis Analysis

This compound biosynthesis involves at least 67 transferases, including glycosyl-, methyl-, and acetyltransferases, indicating its biosynthetic complexity. It is synthesized in the Golgi vesicles, requiring a diverse set of enzymes due to its structural complexity (Scheller et al., 2006).

Molecular Structure Analysis

The structure of this compound is intricate, with a backbone primarily composed of galacturonic acid units. Its molecular diversity, including degrees of acetylation and methylation, influences its gelling properties and interactions with other natural compounds, making it crucial for food design (Gawkowska et al., 2018).

Chemical Reactions and Properties

This compound's chemical properties, such as its ability to gel in the presence of Ca2+ ions or solutes at low pH, are central to its use in food and pharmaceutical industries. The gelation mechanism varies between high-methoxyl and low-methoxyl pectins, influenced by factors like pH, molecular size, and degree of methoxylation (Thakur et al., 1997).

Physical Properties Analysis

This compound's physical properties, such as gelation, texture, and firmness in food products, are determined by its structural characteristics. The ability to modify these properties through processing techniques allows for the development of products with enhanced textural and nutritional qualities (Cindio et al., 2016).

Chemical Properties Analysis

This compound's chemical functionalities are significant for its use across various industries. Its gelling ability, facilitated by interactions such as hydrogen bonding and hydrophobic interactions, makes it valuable in food processing for products like jams and jellies, as well as in pharmaceuticals for health applications (Thakur et al., 1997).

Scientific Research Applications

  • Physicochemical Properties for Basic Research and Applications : Pectin is recognized for its role as a gelling and stabilizing agent, particularly in the food industry. A study examined the physicochemical properties of apple this compound and citrus this compound using spectroscopy methods like FT-IR, NMR, ESI-MS, and thermogravimetric analysis (TGA). This research is crucial for basic scientific understanding and for practical applications in various industries (Kozioł et al., 2022).

  • Biotechnological Applications : this compound lyase, an enzyme acting on pectic substances, has potential applications in food, paper, and textile industries. A comprehensive review of this compound lyase covers its assay procedures, sources, purification, structural aspects, and its growing range of applications, highlighting its importance in various industrial processes (Yadav et al., 2009).

  • Advanced Food and Pharmaceutical Applications : this compound's role extends beyond its traditional use in food as a gelling agent. Recent advancements have led to the development of designer pectins with specific functionalities and potential applications in manipulating this compound in plants to improve fruit and vegetable quality and processing (Willats et al., 2006).

  • Biomedical Applications : this compound has been increasingly used in the biomedical field for drug delivery, gene delivery, wound healing, and tissue engineering. Its simple, cytocompatible gelling mechanism makes it suitable for a variety of biomedical applications, moving outside traditional fields like the food industry or pharmaceutics (Munarin et al., 2012).

  • Nutraceutical and Functional Properties : this compound has emerged as a nutraceutical with potential prebiotic properties and as a delivery vehicle for probiotics. Its bioactive and functional properties, influenced by its structural makeup, have opened new avenues in food applications and active packaging (Naqash et al., 2017).

  • This compound Structure and Biosynthesis : Understanding this compound's complex structure and biosynthesis is essential for its diverse functions in plant growth, development, defense, and its applications in various industries. Manipulating this compound synthesis could impact plant agronomical properties, including biomass characteristics important for biofuel production (Mohnen, 2008).

Mechanism of Action

Target of Action

DL-Arabinose, also known as Pectin or 2,3,4,5-Tetrahydroxypentanal, primarily targets the L-arabinose-binding periplasmic protein , the Arabinose operon regulatory protein , and Aldose 1-epimerase . These proteins play a crucial role in the transport and catabolism of L-arabinose .

Mode of Action

DL-Arabinose interacts with its targets by binding to them, thereby regulating the initiation of transcription of the araBAD operon . This interaction results in changes in the transport and metabolism of L-arabinose .

Biochemical Pathways

DL-Arabinose affects the L-arabinose utilization pathway . This pathway converts arabinose into xylulose-5-P via ribulose-5-P using three enzymes: L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-P 4-epimerase . After this conversion, it enters the pentose phosphate pathway for ethanol production .

Pharmacokinetics

It is known that dl-arabinose crystallizes as a stable racemic compound . This property might influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of DL-Arabinose’s action are primarily related to its role in the transport and metabolism of L-arabinose . By regulating the initiation of transcription of the araBAD operon, DL-Arabinose influences the catabolism of L-arabinose .

Action Environment

The action, efficacy, and stability of DL-Arabinose can be influenced by various environmental factors. For instance, the crystallization behavior of DL-Arabinose can be affected by the solvent mixture used . In a 50:50 w/w ethanol/water solvent, DL-Arabinose was found to transform quickly from its constituent enantiomers when in solution .

properties

IUPAC Name

2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
Source PubChem
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InChI Key

PYMYPHUHKUWMLA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID101333192
Record name dl-Xylose
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Molecular Weight

150.13 g/mol
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Physical Description

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline]
Record name Pectin
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Solubility

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose
Record name PECTIN
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Mechanism of Action

IN WIDE VARIETY OF TRIALS (SWINE, CHICKENS, RABBITS, RATS & MAN) ORAL PECTIN HAD EITHER NO EFFECT OR INCR PLASMA CHOLESTEROL IN ABSENCE OF DIETARY CHOLESTEROL, BUT EFFECTIVELY LOWERED PLASMA CHOLESTEROL...IN PRESENCE OF EXOGENOUS CHOLESTEROL BY DECR CHOLESTROL ABSORPTION FROM INTESTINAL TRACT.
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Color/Form

Coarse or fine powder, yellowish white

CAS RN

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2
Record name xylose
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Record name L-xylose
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Record name Arabinose
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of pectin?

A1: this compound is not a single compound but a complex polysaccharide primarily composed of galacturonic acid units linked by α-(1→4) glycosidic bonds. [] It also contains various neutral sugars like rhamnose, arabinose, and galactose as side chains. [, , ] The arrangement and types of these side chains contribute to this compound's diverse properties.

Q2: How does the degree of esterification (DE) affect this compound's properties?

A2: The DE, which refers to the percentage of carboxyl groups esterified with methanol, significantly influences this compound's gelling properties. [, , ] High methoxyl (HM) pectins (DE > 50%) form gels in the presence of high sugar concentrations and low pH, while low methoxyl (LM) pectins (DE < 50%) gel in the presence of divalent cations like calcium. [, ]

Q3: What analytical techniques are used to characterize this compound?

A3: Various techniques are employed for this compound characterization. Fourier transform infrared spectroscopy (FTIR) helps identify functional groups and structural features. [, , ] High-performance size exclusion chromatography (HPSEC) coupled with light scattering and viscosity detectors determines molecular weight and size distribution. [] Monosaccharide analysis reveals the composition and ratios of different sugars in this compound. []

Q4: What are the common methods for extracting this compound from plant sources?

A4: this compound can be extracted using various methods, including:

  • Hot Acid Extraction: This conventional method utilizes hot acidic solutions to solubilize this compound from plant material. [, ]
  • Microwave-Assisted Extraction: This technique employs microwave heating to enhance this compound extraction efficiency and potentially improve yield. []
  • Enzyme-Assisted Extraction: Specific enzymes like xylanases can be used to assist in this compound extraction, potentially leading to higher yields and different this compound characteristics. [, ]

Q5: Does the extraction method affect the structure and functionality of this compound?

A5: Yes, different extraction methods can significantly impact this compound's structure and functionality. For example, microwave-extracted this compound from pumpkin exhibited lower molecular weight and higher polydispersity compared to acid-extracted this compound. [] Similarly, enzyme-assisted extraction using xylanase yielded dragon fruit peel this compound with a higher degree of esterification compared to acid extraction. [] These structural differences consequently influence the this compound's viscosity, gelling capacity, and other functionalities.

Q6: What are the main applications of this compound in the food industry?

A6: this compound's gelling, thickening, and stabilizing properties make it a versatile ingredient in food applications. It is commonly used in:

  • Jams and Jellies: this compound acts as a gelling agent, providing the desired texture and consistency. [, ]

Q7: Can this compound be used in pharmaceutical applications?

A7: Research suggests this compound's potential in pharmaceutical formulations:

  • Drug Delivery: this compound's ability to form gels and its biodegradability make it suitable for controlled drug delivery systems, particularly for colon-targeted drug release. [, , ]

Q8: How does this compound impact the gut microbiota?

A8: this compound, classified as a soluble dietary fiber, is fermented by the gut microbiota. [, ] Studies show that this compound with different degrees of esterification can differentially influence the gut microbiome composition. [] For instance, low-esterified this compound L102 increased the abundance of probiotic bacteria like Lactobacillus in mice fed a high-fat diet and exposed to low-dose antibiotics. []

Q9: Can this compound be used for environmental applications?

A9: this compound's biodegradability and metal-binding properties make it potentially suitable for environmental applications:

  • Wastewater Treatment: this compound can adsorb heavy metals from industrial wastewater, aiding in their removal and remediation. [, ]

Q10: How can this compound be modified to improve its properties?

A10: this compound can be chemically modified to tailor its properties for specific applications. Common modifications include:

  • Amidation: Introducing amide groups enhances this compound's gelling properties at lower pH and reduces its calcium sensitivity. [, ]
  • Thiolation: Attaching thiol groups allows for oxidative cross-linking, improving the mechanical strength of this compound-based hydrogels. []

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